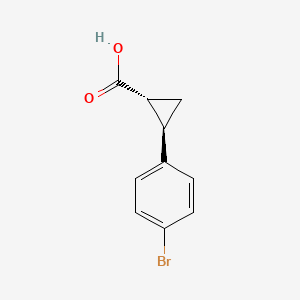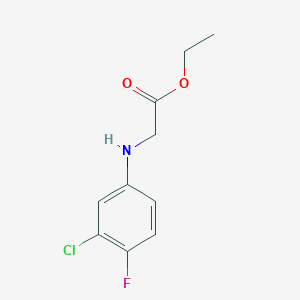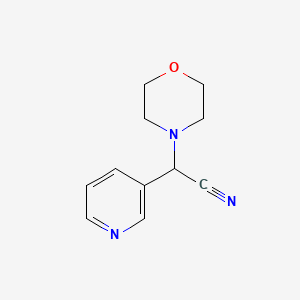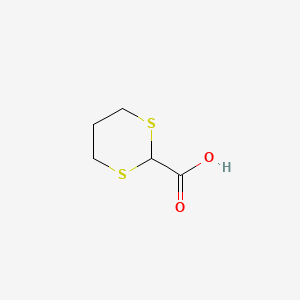
嘧啶-2,4,5-三胺
描述
Pyrimidine-2,4,5-triamine (P2,4,5T) is an important nitrogen-containing heterocyclic compound that has a wide range of applications in the fields of medicine and biochemistry. It is a derivative of pyrimidine, a type of nitrogen-containing heterocyclic compound, and is composed of three nitrogen atoms and one carbon atom. It is a colorless, odorless, and water-soluble compound. P2,4,5T is a versatile compound that is used in a variety of applications, including drug development, medicinal chemistry, and biochemistry.
科学研究应用
抗菌剂合成
嘧啶-2,4,5-三胺已被用于合成新型抗菌剂。Rao、Rao和Koteswara(2020)的研究描述了N5-(3-取代苄亚甲基)-N4-苯基嘧啶-4,5-二胺和N5-(2-取代苄亚甲基)-N2,N2-二甲基-N4-苯基嘧啶-2,4,5-三胺的合成,这些化合物对各种细菌和真菌表现出显著的抗菌活性(Rao, Rao, & Koteswara, 2020)。
抗癌应用
在另一项研究中,同样的化合物被评估其抗癌性能。合成的嘧啶衍生物对HeLa细胞系表现出显著活性,与标准药物顺铂相当(Rao et al., 2020)。
三唑并[1,5-a]嘧啶的生物活性
三唑并[1,5-a]嘧啶的生物活性,作为嘧啶-2,4,5-三胺的相关类别,已经得到深入审查。这一类别在农业和药物化学中展示出显著的应用,包括抗菌、抗真菌和抗癌性能(Pinheiro et al., 2020)。
植物生长研究
嘧啶衍生物已被用于植物生长研究中作为抑制剂。它们为调节萜类代谢、影响植物细胞分裂和衰老提供了宝贵的见解(Grossmann, 1990)。
合成[1,2,4]三唑并[1,5-a]嘧啶
Fizer和Slivka(2016)的综述突出了创建[1,2,4]三唑并[1,5-a]嘧啶的合成方法,展示了它们宝贵的生物性能,包括除草和抗真菌活性(Fizer & Slivka, 2016)。
配位化合物的药用应用
含有1,2,4-三唑并[1,5-a]嘧啶的配位化合物已被开发用于药用,如抗癌、抗寄生虫和抗菌前药。这些化合物潜在地表现出比当前药物更高的治疗潜力(Łakomska & Fandzloch, 2016)。
合成热稳定聚酰亚胺
合成了一种新型含吡啶的三胺单体,用于生产新型聚酰亚胺,表现出优异的热稳定性和溶解性。这些发现对材料科学中的应用至关重要(Zhuo et al., 2014)。
新型铂(II)抗肿瘤剂
含有嘧啶衍生物的铂(II)抗肿瘤剂对各种肿瘤系统表现出活性。这些剂在DNA上形成单功能加合物,表明与传统铂类药物不同的活性特征(Hollis et al., 1991)。
抗病毒和抗增殖活性
取代嘧啶衍生物已被评估其抗增殖和抗病毒活性。这些化合物对人类巨细胞病毒和单纯疱疹病毒1型等病毒表现出有效性(Pudlo et al., 1990)。
作用机制
Target of Action
Pyrimidine-2,4,5-triamine, a derivative of pyrimidine, has been found to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The anti-inflammatory effects of pyrimidine-2,4,5-triamine are attributed to its inhibitory response against the expression and activities of the aforementioned inflammatory mediators . By inhibiting these targets, the compound can effectively reduce inflammation, thereby contributing to the healing process .
Biochemical Pathways
Pyrimidine-2,4,5-triamine affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can limit ribosomal RNA transcription, causing nucleolar stress in cells . This stress can lead to a decrease in cell proliferation, which is particularly relevant in the context of cancer treatment .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrimidine-2,4,5-triamine are not readily available, it’s important to note that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic can significantly impact the compound’s bioavailability and efficacy.
Result of Action
The molecular and cellular effects of Pyrimidine-2,4,5-triamine’s action primarily involve the reduction of inflammation and the limitation of cell proliferation . By inhibiting key inflammatory mediators, the compound can alleviate inflammation . Furthermore, by affecting the de novo pyrimidine biosynthesis pathway, it can cause nucleolar stress, leading to decreased cell proliferation .
生化分析
Biochemical Properties
Pyrimidine-2,4,5-triamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis. Pyrimidine-2,4,5-triamine also interacts with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .
Cellular Effects
Pyrimidine-2,4,5-triamine exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine-2,4,5-triamine has been shown to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of pyrimidine-2,4,5-triamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. Pyrimidine-2,4,5-triamine can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrimidine-2,4,5-triamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine-2,4,5-triamine remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to pyrimidine-2,4,5-triamine has been associated with changes in cellular function, including altered cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of pyrimidine-2,4,5-triamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting the growth of pathogenic microorganisms. At high doses, pyrimidine-2,4,5-triamine can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
Pyrimidine-2,4,5-triamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in nucleotide biosynthesis, leading to changes in metabolite levels. Pyrimidine-2,4,5-triamine also influences the activity of enzymes involved in energy production, impacting cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, pyrimidine-2,4,5-triamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. Pyrimidine-2,4,5-triamine can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of pyrimidine-2,4,5-triamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Pyrimidine-2,4,5-triamine’s localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
pyrimidine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFMBGHUOSBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956871 | |
| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-50-7, 50855-02-2 | |
| Record name | 2,5,6-Triaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Pyrimidinetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidinetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3546-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2,4,5-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to the pyrimidine-2,4,5-triamine core, and how did these changes affect biological activity?
A1: Researchers synthesized a series of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine and N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine derivatives. [, ] These modifications involved introducing various substituents on the benzylidene ring attached to the pyrimidine core. The study aimed to investigate the impact of these structural changes on both antimicrobial and anticancer activity. Specifically, introducing a 4-hydroxybenzylidene or 4-methoxybenzylidene group at the N5 position of the pyrimidine-4,5-diamine scaffold led to enhanced anticancer activity against HeLa cell lines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)




![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

